molecular formula C27H22ClN3OS B14926348 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole CAS No. 1006353-14-5

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

Cat. No.: B14926348
CAS No.: 1006353-14-5
M. Wt: 472.0 g/mol
InChI Key: ZVLRPNHETOCLDX-UHFFFAOYSA-N
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Description

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental regulations are met, and implementing efficient purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both pyrazole and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1006353-14-5

Molecular Formula

C27H22ClN3OS

Molecular Weight

472.0 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C27H22ClN3OS/c1-17-4-8-20(9-5-17)25-24(28)26(21-10-6-18(2)7-11-21)31(30-25)27-29-23(16-33-27)19-12-14-22(32-3)15-13-19/h4-16H,1-3H3

InChI Key

ZVLRPNHETOCLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C)Cl

Origin of Product

United States

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